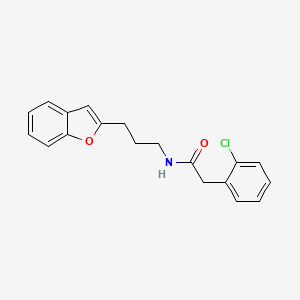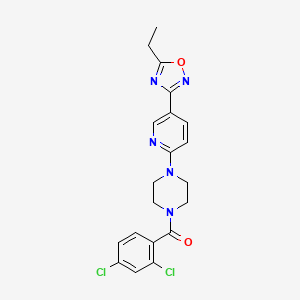![molecular formula C14H18F3N3O2 B2723817 4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one CAS No. 2380172-65-4](/img/structure/B2723817.png)
4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one, also known as TFPB, is a chemical compound that has gained significant attention in scientific research. It is a small molecule that has shown potential in various applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent.
Mechanism Of Action
4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one is known to bind to a specific site on the protein, thereby inhibiting its activity. This mechanism of action has been studied extensively and has shown promising results in various research applications.
Biochemical And Physiological Effects
4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one has been shown to have a range of biochemical and physiological effects, including the inhibition of protein activity and the modulation of cellular signaling pathways. It has also been shown to have potential anti-cancer properties, making it a promising compound for further research.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one is its high purity and availability, making it a readily accessible tool for scientific research. However, its potential toxicity and limited solubility in aqueous solutions can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one, including the development of new therapeutic agents that target specific proteins, the study of its anti-cancer properties, and the optimization of its synthesis method for increased yield and purity. Additionally, further research is needed to fully understand the potential limitations and toxicity of 4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one in various experimental settings.
In conclusion, 4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one is a promising compound that has shown potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and potential future directions make it a valuable tool for studying protein-protein interactions and developing new therapeutic agents.
Synthesis Methods
The synthesis of 4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one involves a multi-step process that starts with the reaction of 4,4,4-trifluorobutanone with piperidine. The resulting product is then reacted with pyrimidine-2-carboxylic acid to obtain 4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one. This method has been optimized for high yield and purity, making 4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one readily available for research purposes.
Scientific Research Applications
4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one has been used in various scientific research applications, including as a tool for studying protein-protein interactions. It has been shown to bind to a specific site on the protein, thereby inhibiting its activity. This has potential implications for the development of new therapeutic agents that target specific proteins.
properties
IUPAC Name |
4,4,4-trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)5-4-12(21)20-8-1-3-11(9-20)10-22-13-18-6-2-7-19-13/h2,6-7,11H,1,3-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINHEEQUIMBFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(F)(F)F)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2723735.png)
![6-[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2723736.png)

![N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide](/img/structure/B2723741.png)


![2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide](/img/structure/B2723746.png)
![6-Butan-2-yl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723747.png)

![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2723753.png)
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine](/img/structure/B2723757.png)